molecular formula C21H18N4O3S B15028136 2-{(5Z)-5-[4-(dimethylamino)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate

2-{(5Z)-5-[4-(dimethylamino)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate

Cat. No.: B15028136
M. Wt: 406.5 g/mol
InChI Key: IGZSBCPKRISJOW-PDGQHHTCSA-N
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Description

2-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes a triazolo-thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The key steps include:

    Formation of the Triazole Ring: This is usually accomplished by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate electrophile.

    Thiazole Ring Formation: The thiazole ring is formed by the reaction of the triazole intermediate with a thiourea derivative.

    Introduction of the Dimethylamino Group: This step involves the reaction of the intermediate with dimethylamine under basic conditions.

    Final Acetylation: The final step is the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5Z)-5-{[4-(METHYLAMINO)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE
  • 2-[(5Z)-5-{[4-(ETHYLAMINO)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE

Uniqueness

The uniqueness of 2-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group, in particular, enhances its solubility and interaction with biological targets.

Properties

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

[2-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C21H18N4O3S/c1-13(26)28-17-7-5-4-6-16(17)19-22-21-25(23-19)20(27)18(29-21)12-14-8-10-15(11-9-14)24(2)3/h4-12H,1-3H3/b18-12-

InChI Key

IGZSBCPKRISJOW-PDGQHHTCSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)N(C)C)/SC3=N2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)N(C)C)SC3=N2

Origin of Product

United States

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